4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide
CAS No.:
Cat. No.: VC16335672
Molecular Formula: C16H16N4O3
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O3 |
|---|---|
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | N-[2-(1H-imidazol-5-yl)ethyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C16H16N4O3/c1-23-13-4-2-3-11-14(13)19-8-12(15(11)21)16(22)18-6-5-10-7-17-9-20-10/h2-4,7-9H,5-6H2,1H3,(H,17,20)(H,18,22)(H,19,21) |
| Standard InChI Key | WKMCLBYJYPENCE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCC3=CN=CN3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a quinoline backbone substituted at positions 3, 4, and 8. The 3-carboxamide group is linked to a 2-(1H-imidazol-4-yl)ethyl chain, while the 4-hydroxy and 8-methoxy groups contribute to its polarity and hydrogen-bonding capacity. This architecture is reminiscent of bioactive quinoline derivatives, such as 8-hydroxy-N-(4-methoxyphenyl)-4-oxo-1H-quinoline-2-carboxamide, which exhibits a similar substitution pattern .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₇N₄O₄ |
| Molecular Weight | 341.35 g/mol |
| IUPAC Name | 4-Hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide |
| Key Functional Groups | Quinoline core, hydroxy, methoxy, carboxamide, imidazole |
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogous quinoline-3-carboxamides provide insights:
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¹H NMR: Quinoline protons typically resonate at δ 7.5–8.9 ppm, while imidazole protons appear at δ 6.2–7.2 ppm. Methoxy groups (δ 3.8–4.0 ppm) and hydroxy protons (δ 12–14 ppm) are identifiable in DMSO-d₆ .
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IR Spectroscopy: Stretching vibrations for amide (1650–1680 cm⁻¹), hydroxy (3200–3500 cm⁻¹), and methoxy (2850–3000 cm⁻¹) groups are expected.
Synthesis and Optimization
Synthetic Routes
The synthesis likely involves a multi-step approach:
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Quinoline Core Formation: Skraup or Doebner-Miller synthesis using aniline derivatives and glycerol under acidic conditions.
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Functionalization:
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Carboxamide Coupling: Reaction of 4-hydroxy-8-methoxyquinoline-3-carboxylic acid with 2-(1H-imidazol-4-yl)ethylamine using carbodiimide mediators (e.g., EDC/HOBt) .
Table 2: Representative Reaction Conditions
Biological Activity and Mechanisms
Antimicrobial Activity
The 8-methoxy group could augment membrane permeability, as seen in fluoroquinolone antibiotics. Structural analogs like 8-hydroxy-N-(4-methoxyphenyl) derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 3: Hypothesized Biological Activities
Pharmacokinetic Considerations
Absorption and Distribution
The logP value (estimated at 1.8–2.2) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. Methoxy groups may reduce first-pass metabolism compared to hydroxylated analogs .
Metabolism and Excretion
Imidazole rings are susceptible to CYP450-mediated oxidation, potentially generating reactive metabolites. Glucuronidation of the 4-hydroxy group is likely, as observed in 8-hydroxyquinoline derivatives .
Industrial and Research Applications
Catalytic Uses
Imidazole-containing quinolines act as ligands in transition-metal catalysis. For instance, Pd(II) complexes of similar structures catalyze Suzuki-Miyaura couplings with turnover numbers >1,000.
Material Science
The planar quinoline core and conjugated imidazole system enable applications in organic semiconductors. Thin-film transistors incorporating analogous compounds exhibit hole mobilities of 0.1–0.3 cm²/V·s .
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